2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide
CAS No.:
Cat. No.: VC19789024
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 2-amino-N-methyl-N-(1-pyridin-2-ylethyl)propanamide |
| Standard InChI | InChI=1S/C11H17N3O/c1-8(12)11(15)14(3)9(2)10-6-4-5-7-13-10/h4-9H,12H2,1-3H3 |
| Standard InChI Key | MUMYYNFZUQXAGJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=N1)N(C)C(=O)C(C)N |
Introduction
2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of pyridine-based derivatives. It is characterized by its amide functional group and a chiral center at the ethyl substituent, denoted by the (S)-configuration. The compound's structure combines a pyridine ring with an amino-propanamide backbone, making it a potential candidate for various biological and pharmacological applications.
Synthesis
The synthesis of 2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide typically involves:
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Starting Materials: A pyridine derivative (e.g., 2-bromopyridine), methylamine, and an appropriate chiral precursor for the (S)-configuration.
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Reaction Steps:
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Formation of the chiral ethylamine intermediate.
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Coupling with a propanoyl chloride derivative to introduce the amide group.
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Purification using recrystallization or chromatography to isolate the desired product.
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This synthesis requires precise control of stereochemistry to ensure the (S)-configuration is retained.
Computational Studies
Computational methods such as molecular docking and density functional theory (DFT) can provide insights into the reactivity and binding affinity of this compound:
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Molecular Docking: Simulations could predict interactions with biological targets like enzymes or receptors.
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DFT Analysis: Used to calculate electronic properties such as charge distribution and molecular orbitals.
These techniques help in understanding the compound's potential as a drug candidate or chemical probe.
Potential Applications
Given its structural features, 2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide may have applications in:
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Drug Discovery:
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Anti-cancer agents targeting tubulin polymerization or angiogenesis pathways.
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Anti-inflammatory or antimicrobial compounds leveraging pyridine-based scaffolds.
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Coordination Chemistry:
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Ligand design for metal complexes due to the pyridine nitrogen's ability to coordinate with transition metals.
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Material Science:
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Potential use in designing functional materials requiring chirality or hydrogen-bonding networks.
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Research Gaps and Future Directions
Despite its promising structural attributes, research on this compound remains sparse. Future studies could focus on:
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Biological Evaluation:
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Screening for cytotoxicity against cancer cell lines.
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Testing for enzyme inhibition or receptor binding activities.
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Synthetic Optimization:
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Developing more efficient routes for enantioselective synthesis.
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Exploring derivatives with modified substituents for enhanced activity.
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Computational Studies:
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Expanding molecular modeling efforts to predict new applications and reactivity profiles.
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